molecular formula C7H9N3 B12092468 2-(Azetidin-3-yl)pyrimidine CAS No. 1236861-61-2

2-(Azetidin-3-yl)pyrimidine

Cat. No.: B12092468
CAS No.: 1236861-61-2
M. Wt: 135.17 g/mol
InChI Key: DEXFWXDNNACYDB-UHFFFAOYSA-N
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Description

2-(Azetidin-3-yl)pyrimidine is a heterocyclic compound that features both an azetidine ring and a pyrimidine ring The azetidine ring is a four-membered nitrogen-containing ring, while the pyrimidine ring is a six-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azetidin-3-yl)pyrimidine can be achieved through various methods. One common approach involves the reaction of pyrimidine derivatives with azetidine intermediates. For instance, a green and practical method for the synthesis of 3-pyrrole-substituted 2-azetidinones using catalytic amounts of molecular iodine under microwave irradiation has been developed . This method is effective for a variety of substituents at different positions on the azetidine ring.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-3-yl)pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include molecular iodine, triethylamine, and various oxidizing and reducing agents. Reaction conditions may involve microwave irradiation, room temperature reactions, or specific temperature and pressure conditions depending on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction of N-aryl imines with N-phthaloylglycine in the presence of triethylamine and 2-chloro-N-methylpyridinium iodide can yield various substituted azetidinones .

Scientific Research Applications

2-(Azetidin-3-yl)pyrimidine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(Azetidin-3-yl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in various biological processes. For example, the azetidine ring can interact with bacterial enzymes, leading to the inhibition of bacterial growth. The pyrimidine ring may also interact with nucleic acids, affecting DNA and RNA synthesis .

Comparison with Similar Compounds

2-(Azetidin-3-yl)pyrimidine can be compared with other similar compounds, such as:

Properties

CAS No.

1236861-61-2

Molecular Formula

C7H9N3

Molecular Weight

135.17 g/mol

IUPAC Name

2-(azetidin-3-yl)pyrimidine

InChI

InChI=1S/C7H9N3/c1-2-9-7(10-3-1)6-4-8-5-6/h1-3,6,8H,4-5H2

InChI Key

DEXFWXDNNACYDB-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C2=NC=CC=N2

Origin of Product

United States

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